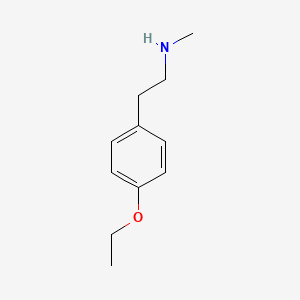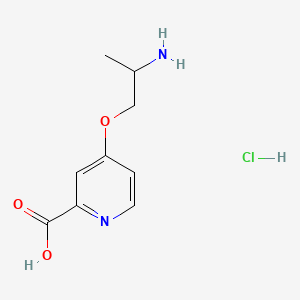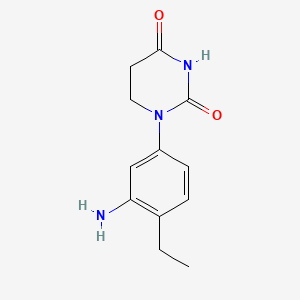
(2-Cyclopropylacetyl)-d-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropylacetyl)-d-valine is a compound that features a cyclopropyl group attached to the acetyl moiety of d-valine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylacetyl)-d-valine typically involves the reaction of cyclopropylacetyl chloride with d-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反应分析
Types of Reactions
(2-Cyclopropylacetyl)-d-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetyl ketones, while reduction can produce cyclopropylacetyl alcohols .
科学研究应用
(2-Cyclopropylacetyl)-d-valine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Cyclopropylacetyl)-d-valine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
相似化合物的比较
Similar Compounds
Cyclopropylacetyl chloride: A precursor in the synthesis of (2-Cyclopropylacetyl)-d-valine.
Cyclopropylamine: Shares the cyclopropyl group but differs in its functional groups.
Cyclopropylcarboxylic acid: Another compound with a cyclopropyl group, used in different chemical reactions.
Uniqueness
This compound is unique due to its combination of the cyclopropyl group with d-valine, providing distinct structural and functional properties. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(2R)-2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t9-/m1/s1 |
InChI 键 |
IIWPCYHKTBORFJ-SECBINFHSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CC1CC1 |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)CC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


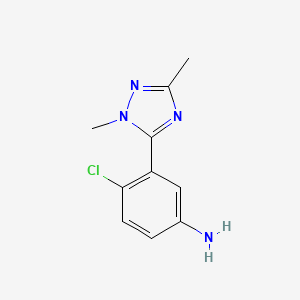
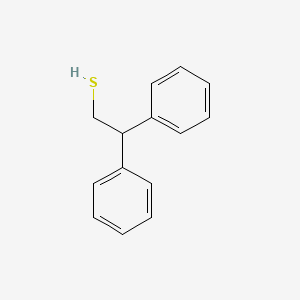
![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)
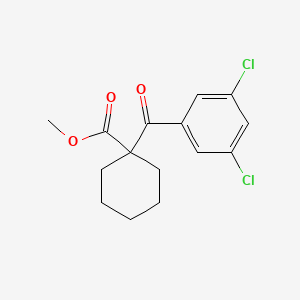
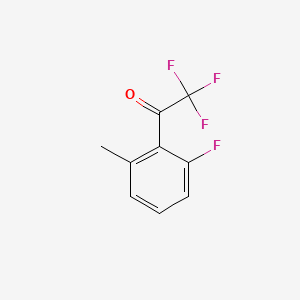
![4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)
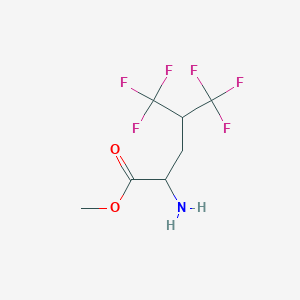
![(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B15301605.png)
